2-Oxopyrrolidine-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
2-oxopyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H8N2O3S/c5-10(8,9)6-3-1-2-4(6)7/h1-3H2,(H2,5,8,9) |
InChI Key |
XXFVIFGIOJRCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)N |
Origin of Product |
United States |
Historical Perspectives of Sulfonamide and Pyrrolidine Pharmacophores in Drug Discovery
The journey to the development of the 2-oxopyrrolidine-1-sulfonamide scaffold is paved with the rich histories of its constituent parts: the sulfonamides and the pyrrolidines.
The saga of sulfonamides began in the 1930s with the discovery of prontosil (B91393), the first synthetic antibacterial agent. researchgate.net This groundbreaking discovery, which earned Gerhard Domagk a Nobel Prize, revealed that the in vivo cleavage of the azo dye prontosil released the active metabolite, sulfanilamide. openaccesspub.org This heralded the "era of sulfa drugs," which were hailed as "wonder drugs" before the widespread availability of penicillin. researchgate.net The initial sulfonamides revolutionized the treatment of bacterial infections like pneumonia and urinary tract infections by competitively inhibiting the bacterial synthesis of folic acid. researchgate.netopenaccesspub.org While their use as primary antibacterials has diminished due to the rise of antibiotic resistance, the sulfonamide functional group has proven to be a remarkably versatile pharmacophore. researchgate.netajchem-b.com Its applications have expanded into a wide array of therapeutic areas, including diuretics, antidiabetic agents (sulfonylureas), and even antiviral and anticancer therapies. openaccesspub.orgajchem-b.comnih.gov
Concurrently, the pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, has established itself as a cornerstone of medicinal chemistry. nih.govfrontiersin.orgnih.gov This saturated scaffold is a prevalent feature in numerous natural products, including alkaloids, vitamins, and hormones. frontiersin.orgmdpi.com Its significance in drug design is multifold. The sp3-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space, a crucial factor for achieving specific and high-affinity interactions with biological targets. nih.govresearchgate.net The non-planar, "puckered" nature of the ring, a phenomenon known as "pseudorotation," further contributes to its stereochemical diversity and ability to fit into complex protein binding sites. nih.govresearchgate.net The stereogenicity of the carbon atoms within the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net
Significance of the 2 Oxopyrrolidine Scaffold in Chemical Biology and Drug Design
The 2-oxopyrrolidine moiety, also known as a γ-lactam, is a particularly prominent derivative of the pyrrolidine (B122466) scaffold found in a multitude of biologically active molecules. mdpi.comacs.org This structural motif is present in various natural products with a wide range of biological activities. mdpi.com For instance, Salinosporamide A, a potent proteasome inhibitor with anticancer potential, features a 2-oxopyrrolidine core. mdpi.com
The incorporation of the carbonyl group at the 2-position of the pyrrolidine ring introduces a planar, polar amide bond, which can participate in hydrogen bonding interactions with biological targets. This feature, combined with the inherent three-dimensionality of the pyrrolidine ring, creates a unique structural and electronic profile. The 2-oxopyrrolidine scaffold serves as a versatile building block in the synthesis of a diverse array of compounds with demonstrated therapeutic potential, including nootropics like Nebracetam and anticonvulsants such as Ethosuximide. mdpi.com
The reactivity of the 2-oxopyrrolidine ring system, particularly at the nitrogen atom and the carbon atoms adjacent to the carbonyl group, allows for facile chemical modification. This adaptability enables medicinal chemists to fine-tune the physicochemical properties and biological activity of drug candidates. For example, the synthesis of various N-aryl substituted 2-oxopyrrolidine-3-carboxylic acids has been explored to generate novel compounds with potential therapeutic applications. researchgate.net
Current Research Landscape and Emerging Trends for 2 Oxopyrrolidine 1 Sulfonamide Derivatives
Strategies for the Construction of the 2-Oxopyrrolidine Ring
The 2-oxopyrrolidine, or γ-lactam, ring is a prevalent scaffold in numerous biologically active compounds. Its synthesis can be achieved through various methodologies, including the cyclization of linear precursors, cycloaddition reactions, and ring rearrangement strategies.
Lactam Formation from Linear Precursors
The most direct approach to the 2-oxopyrrolidine ring is the intramolecular cyclization of linear precursors. This typically involves the formation of an amide bond from a γ-amino acid or a related derivative. For instance, γ-aminobutyric acid (GABA) can be cyclized under thermal conditions to yield 2-pyrrolidinone (B116388). Similarly, N-substituted 2-pyrrolidones can be prepared by condensing primary amines with γ-butyrolactone (GBL) at high temperatures, which facilitates dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.net The solid-phase synthesis of 4-substituted γ-lactams has also been developed, involving the acylation of resin-bound amines followed by intramolecular cyclization. acs.org
A notable example is the synthesis of 1-phenyl-5-oxopyrrolidine derivatives, which can be initiated from itaconic acid and aminobenzoic acids. researchgate.net The resulting carboxylic acid can be converted to a methyl ester and then to a hydrazide, providing a versatile intermediate for further modifications. researchgate.net
| Precursor Type | Reagents/Conditions | Product | Reference |
| γ-Amino Acid (e.g., GABA) | Thermal | 2-Pyrrolidinone | |
| Primary Amine and γ-Butyrolactone | 200-300°C | N-Substituted 2-Pyrrolidinone | researchgate.net |
| Resin-bound Amine and N-Fmoc-amino acid | Deprotection, Cyclization | 4-Substituted γ-Lactam | acs.org |
| Itaconic Acid and Aminobenzoic Acid | Multiple steps | 1-Phenyl-5-oxopyrrolidine derivatives | researchgate.net |
Cycloaddition Reactions in Pyrrolidinone Synthesis
[3+2] Cycloaddition reactions offer a powerful and stereocontrolled method for constructing the pyrrolidine ring. nih.govmdpi.com These reactions typically involve the combination of a three-atom component (e.g., an azomethine ylide) with a two-atom component (an alkene or alkyne). The use of chiral auxiliaries or catalysts can lead to the formation of enantiomerically enriched pyrrolidine derivatives. acs.org
For example, photoredox catalysis has been employed for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to synthesize structurally diverse pyrrolidine rings. nih.gov Another approach involves the reaction of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by silver carbonate, to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org The stereochemical outcome is often controlled by the configuration of the sulfinyl group. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Cyclopropyl Ketone | Hydrazone | Photoredox Catalyst | Substituted Pyrrolidine | nih.gov |
| N-tert-Butanesulfinylazadiene | Azomethine Ylide | Ag₂CO₃ | Densely Substituted Pyrrolidine | acs.org |
| Glycine | Aldehydes and Maleimides | Decarboxylative [3+2] Cycloaddition | Tetracyclic Pyrrolizidines | mdpi.com |
Ring-Expansion and Ring-Contraction Approaches
Ring-expansion and ring-contraction reactions provide alternative pathways to the 2-oxopyrrolidine core. A thermally promoted Wolff rearrangement of 3-diazopiperidine-2,4-diones can lead to the formation of 2-oxopyrrolidine-3-carboxylic acid derivatives. researchgate.net Another example is the ring contraction of pyridines with silylborane under photochemical conditions, affording pyrrolidine derivatives. nih.gov Conversely, ring expansion of donor-acceptor cyclopropanes can yield 2-oxopyrrolidine-3-carboxylates. researchgate.net
A novel ring contraction was observed in the synthesis of (±)-cucurbitine, where ethyl 2,3-dioxopiperidine-4-carboxylate was converted to ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate. rsc.orgresearchgate.net
| Starting Material | Reaction Type | Key Reagents | Product | Reference |
| 3-Diazopiperidine-2,4-dione | Wolff Rearrangement | Heat | 2-Oxopyrrolidine-3-carboxylic Acid Derivative | researchgate.net |
| Pyridine (B92270) | Photochemical Ring Contraction | Silylborane | Pyrrolidine Derivative | nih.gov |
| Donor-Acceptor Cyclopropane (B1198618) | Ring Expansion | - | 2-Oxopyrrolidine-3-carboxylate | researchgate.net |
| Ethyl 2,3-dioxopiperidine-4-carboxylate | Ring Contraction | - | Ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate | rsc.orgresearchgate.net |
Approaches for the Introduction and Modification of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry. ijarsct.co.intandfonline.com Its installation onto the 2-oxopyrrolidine nitrogen can be accomplished through several reliable methods.
Sulfonyl Chloride Condensation with Amines
The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.innih.govsapub.org This nucleophilic substitution reaction is generally efficient and straightforward. ijarsct.co.in In the context of this compound, this would involve the reaction of 2-pyrrolidinone (acting as the amine component after deprotonation) with a suitable sulfonyl chloride. Various bases can be employed, such as pyridine, triethylamine, or sodium hydroxide, to neutralize the hydrochloric acid byproduct. researchgate.net
| Amine | Sulfonylating Agent | Base | Product | Reference |
| Primary or Secondary Amine | Sulfonyl Chloride | Pyridine, Triethylamine, NaOH | Sulfonamide | ijarsct.co.innih.govresearchgate.net |
| 2-Pyrrolidinone (deprotonated) | Sulfamoyl Chloride | Base | This compound |
Oxidative Routes for Sulfonamide Formation
More recently, oxidative methods have emerged as powerful alternatives for sulfonamide synthesis, often avoiding the need for pre-functionalized and sometimes unstable sulfonyl chlorides. rsc.orgnih.gov These methods can involve the oxidative coupling of thiols and amines. rsc.orgnih.gov An electrochemical approach has been developed for the oxidative coupling of thiols and amines, which is driven by electricity and avoids the need for sacrificial reagents or catalysts. nih.gov
Another oxidative strategy involves the reaction of thiols with amines in the presence of an oxidizing agent like iodine pentoxide (I₂O₅) or a combination of iodine and tert-butyl hydroperoxide. rsc.org These methods allow for the direct formation of the S-N bond. rsc.org Furthermore, metal-free oxidative coupling of nitroarenes (as the nitrogen source) with sodium arylsulfinates has been reported. nih.gov
| Sulfur Source | Nitrogen Source | Reagents/Conditions | Product | Reference |
| Thiol | Amine | Electrochemical Oxidation | Sulfonamide | nih.gov |
| Thiol | Amine | I₂O₅ or I₂/tBuOOH | Sulfonamide | rsc.org |
| Sodium Arylsulfinate | Nitroarene | FeCl₂ | Sulfonamide | nih.gov |
Advanced Sulfonylation Reagents and Protocols
The direct sulfonylation of the pyrrolidinone nitrogen is a primary strategy for the synthesis of this compound. Advanced reagents and protocols have been developed to improve efficiency, yield, and substrate scope.
One notable advancement involves the use of sulfur dioxide surrogates. For instance, DABCO-bis(sulfur dioxide) (DABSO) serves as a convenient and solid source of sulfur dioxide. tcichemicals.com This reagent can be utilized in one-pot procedures with Grignard reagents and amines to produce sulfonamides. tcichemicals.com Another innovative reagent is N-sulfinyltritylamine (TrNSO), which facilitates a one-pot, three-component synthesis of sulfonimidamides, a related class of compounds. tcichemicals.com
Recent protocols have also focused on transition-metal-free conditions. A base-promoted multicomponent reaction has been reported for the synthesis of sulfonylated pyrrolidones, offering a "green" and economical approach that is insensitive to moisture and oxygen. nih.gov This method demonstrates high chemoselectivity and regioselectivity in the sulfonylation and cyclization steps. nih.gov Furthermore, visible-light-induced methods are emerging as powerful tools. For example, a photoredox-catalyzed regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides provides a mild and efficient route to monosulfonylated pyrrolin-2-ones at room temperature. mdpi.com
The choice of sulfonylation agent and conditions can also influence the stereochemical outcome of reactions involving β-keto esters. For example, the use of TsCl with Me2N(CH2)6NMe2 leads to (E)-selective enol tosylations, while TMEDA and LiCl promote (Z)-selectivity. organic-chemistry.org
Table 1: Examples of Advanced Sulfonylation Protocols
| Reagent/Catalyst | Substrates | Product Type | Key Features |
| DABCO·(SO2)2 | 1,5-diene, aryldiazonium salt | Sulfonylated pyrrolidones | Transition-metal-free, moisture/oxygen-insensitive. nih.gov |
| Sulfonyl chlorides / Visible light | 1,5-dienes | Monosulfonylated pyrrolin-2-ones | Mild, room temperature conditions. mdpi.com |
| TsCl / Me2N(CH2)6NMe2 | β-keto esters | (E)-enol tosylates | Stereoselective. organic-chemistry.org |
| TsCl / TMEDA / LiCl | β-keto esters | (Z)-enol tosylates | Stereoselective. organic-chemistry.org |
Convergent and Divergent Synthesis of this compound Scaffolds
Convergent and divergent synthetic strategies offer efficient pathways to construct the this compound core and its analogues by assembling multiple components in a single process or by creating complex structures from a common intermediate.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the starting materials. acsgcipr.orgtcichemicals.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. acsgcipr.orgnih.gov
A notable MCR for the synthesis of sulfonylated pyrrolidones involves a base-promoted tandem sulfonylation/cyclization of a 1,5-diene, an aryldiazonium salt, and DABCO·(SO2)2. nih.gov This reaction proceeds under transition-metal-free conditions and provides a diverse range of sulfonylated pyrrolidones in moderate to high yields. nih.gov The mechanism is proposed to involve a radical process with highly chemoselective trapping of an aryl radical by the "SO2" species, followed by a regioselective sulfonylation/cyclization. nih.gov
MCRs are advantageous for creating molecular diversity, which is particularly valuable in drug discovery for generating libraries of related compounds for screening. rug.nlnih.gov The Ugi and Passerini reactions are classic examples of MCRs that have been widely applied in various fields of synthesis. nih.gov
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. wikipedia.org
A significant example relevant to the synthesis of pyrrolidinone scaffolds is the Smiles-Truce rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. scispace.com The classical Smiles rearrangement involves the migration from one heteroatom to another, driven by the formation of a more stable anion. scispace.com A key variation is the Truce-Smiles rearrangement, which involves a carbanion nucleophile and results in the formation of a carbon-carbon bond. cdnsciencepub.com
A novel one-pot synthesis of densely functionalized α-arylated pyrrolidinones utilizes a cascade process involving arylsulfonamides and cyclopropane diesters. nih.govacs.org This reaction proceeds via a nucleophilic ring-opening of the cyclopropane by the sulfonamide, followed by a 6-exo-trig Smiles-Truce rearrangement of the resulting enolate, and subsequent lactam formation. nih.gov This method is notable for being metal-free and proceeding under simple basic conditions. acs.org
Recent developments have also explored visible-light-induced radical Smiles-Truce rearrangements. In one such method, sulfonamide-derived imines are used as sulfonyl radical precursors, which then react with alkenes to afford structurally diverse sulfones and other functionalized molecules in an environmentally friendly manner that avoids the emission of sulfur dioxide. acs.orgnih.gov
Table 2: Comparison of Cascade Processes
| Cascade Process | Key Transformation | Starting Materials | Product Feature |
| Base-mediated | Nucleophilic ring-opening / Smiles-Truce rearrangement / Lactamization | Arylsulfonamides, cyclopropane diesters | α-arylated pyrrolidinones. nih.govacs.org |
| Visible-light-induced | Radical generation / Truce-Smiles rearrangement | Sulfonamide-derived imines, alkenes | Structurally complex sulfones. acs.orgnih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to produce enantiomerically pure chiral this compound derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidine-based structures. acs.org Pyrrolidine-based organocatalysts, such as those derived from proline, have been extensively used in a variety of enantioselective transformations. nih.gov
In the context of pyrrolidinone synthesis, asymmetric catalysis can be employed to control the formation of stereocenters. For instance, a catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between NH2-free glycinate (B8599266) and cyclic 1-azadienes, mediated by a novel chiral aldehyde catalyst, has been established for the synthesis of optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org
Furthermore, the asymmetric 'clip-cycle' synthesis of pyrrolidines has been developed, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of activated bis-homoallylic amines to form pyrrolidines with high enantioselectivities. core.ac.uk While not directly forming the sulfonamide, this methodology highlights the potential of asymmetric catalysis to construct the chiral pyrrolidine core, which could then be subjected to sulfonylation.
Catalytic asymmetric (1,3)-dipolar cycloaddition reactions also provide a route to highly substituted, enantioenriched pyrrolidines, which can serve as precursors to the target sulfonamides. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a well-established method for asymmetric synthesis. dokumen.pub
For the synthesis of chiral pyrrolidine derivatives, chiral auxiliaries such as oxazolidinones (popularized by David A. Evans) and camphorsultam are commonly used. wikipedia.org For example, N-acyloxazolidinones can undergo diastereoselective alkylation or aldol (B89426) reactions to create new stereocenters with high control. The resulting product can then be further manipulated, and the chiral auxiliary removed to yield the desired enantiomerically enriched compound. wikipedia.org
The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. okayama-u.ac.jptcichemicals.com For instance, (S)-pyroglutamic acid, a derivative of L-glutamic acid, is a common chiral pool starting material for the synthesis of various pyrrolidine-containing compounds. This approach leverages the inherent chirality of the starting material to produce enantiopure products.
In the context of this compound synthesis, a chiral pyrrolidinone could be synthesized using either a chiral auxiliary or from a chiral pool starting material, followed by sulfonylation of the nitrogen atom. For example, a method for the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines starts with a sulfinimine derived from a chiral auxiliary, which undergoes an addition reaction followed by iodocyclization to form the chiral pyrrolidine ring. researchgate.net
Table 3: Overview of Stereoselective Strategies
| Strategy | Principle | Example Application |
| Asymmetric Catalysis | A small amount of a chiral catalyst directs the stereochemical outcome of the reaction. | Chiral aldehyde-catalyzed cascade reaction for Δ(1)-pyrroline sulfonamides. rsc.org |
| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to control stereoselectivity. | Use of oxazolidinones for diastereoselective alkylation to form a chiral pyrrolidinone precursor. wikipedia.org |
| Chiral Pool | Utilizes readily available, enantiomerically pure natural products as starting materials. | Synthesis starting from (S)-pyroglutamic acid to establish the pyrrolidinone stereochemistry. okayama-u.ac.jp |
Optimization of Synthetic Routes for Scalability and Efficiency
Conventional methods for synthesizing sulfonamides typically involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While reliable, this approach can be limited by the availability of the required sulfonyl chlorides and may not be suitable for substrates sensitive to oxidative conditions. tcichemicals.com For the synthesis of this compound analogues, optimization efforts often involve modifying reaction parameters and exploring alternative synthetic pathways to overcome the limitations of traditional methods.
Modern optimization strategies increasingly employ advanced catalysts and process designs. For instance, the use of nanocatalysts like CuFe2O4@SiO2 has been investigated for sulfonamide synthesis to create more environmentally friendly and efficient processes with easy catalyst recovery and recycling. biolmolchem.com Such innovations address the need for sustainable manufacturing protocols.
The tables below present research findings on the synthesis of 2-oxopyrrolidine analogues and related sulfonamides, illustrating the impact of different synthetic conditions on reaction outcomes.
| Reactants | Reagents & Solvents | Conditions | Purification Method | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl 2-[4-(3-chlorophenyl)-2-oxo-1-pyrrolidinyl]butanoate | Gaseous ammonia, Methanol | Room temperature, 5 days | PrepLC (SiO2, CH2Cl2/EtOH, 97:3) | 2-[4-(3-chlorophenyl)-2-oxo-1-pyrrolidinyl]butanamide | 97.8% | google.com |
| Diastereomeric Mixture | Benzine/EtOH (50:50) | Chiral PrepLC (Chiralpak AD) | Crystallization from toluene | Separated Enantiomers | 72% (overall) | google.com |
| Product | Key Reagents | Yield | Physical Form | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-N-(3-(methylsulfonamido)propyl)hexadecanamide | - | 38% | White solid | 134-137 | nih.gov |
| 2-Hydroxy-N-(4-(methylsulfonamido)butyl)hexadecanamide | - | 36% | White solid | 139 | nih.gov |
| 2-Hydroxy-N-(4-(p-tolylsulfonamido)butyl)hexadecanamide | - | 52% | White solid | 82-85 | nih.gov |
Furthermore, the advent of machine learning and artificial intelligence (AI) is revolutionizing the optimization of synthetic pathways. preprints.orgbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest more efficient routes, and reduce reliance on trial-and-error experimentation. preprints.orgbeilstein-journals.org Algorithmic frameworks like SPARROW (Synthesis Planning And Rewards-based Route Optimization Workflow) can systematically evaluate and prioritize synthetic routes by balancing factors like cost, yield, and reaction success probability, thereby accelerating the development of scalable and efficient syntheses. arxiv.org
Reaction Mechanisms of Sulfonamide Bond Formation and Cleavage
The sulfonamide linkage (R-SO₂-NR'R") is a robust functional group central to the structure of numerous pharmaceuticals and synthetic intermediates. nih.govthieme.de Its formation and cleavage are fundamental processes in organic synthesis.
The principal mechanism governing the formation and cleavage of the sulfonamide bond is nucleophilic acyl substitution at the sulfonyl group. libretexts.orglibretexts.org This process occurs via a two-stage addition-elimination pathway involving a transient tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq
In the formation of a sulfonamide, a nucleophilic amine attacks the electrophilic sulfur atom of a sulfonyl derivative, typically a sulfonyl chloride (R-SO₂Cl). The chloride ion then serves as the leaving group. uomustansiriyah.edu.iq Conversely, cleavage of the sulfonamide bond involves a nucleophile attacking the sulfur atom, with the nitrogen-containing moiety acting as the leaving group. nih.gov The feasibility of these reactions is dependent on the relative basicity of the nucleophile and the leaving group, with the equilibrium favoring the displacement of the weaker base. masterorganicchemistry.com
Under certain conditions, such as mass spectrometry analysis, protonation of the sulfonamide group can initiate cleavage, leading to the loss of the amine portion and subsequent rearrangement of the resulting sulfonyl cation. researchgate.net
The synthesis of sulfonamides can be significantly enhanced through various catalytic methods, which offer milder reaction conditions, improved yields, and broader substrate compatibility compared to traditional approaches. researchgate.net These methods often bypass the need for reactive intermediates like sulfonyl chlorides. thieme.deorganic-chemistry.org
Transition metals play a prominent role in modern sulfonamide synthesis. Indium, for example, effectively catalyzes the sulfonylation of a wide range of amines, including sterically hindered and less nucleophilic anilines. organic-chemistry.org One-pot procedures have been developed using palladium catalysis to couple aryl iodides with a sulfur dioxide source, followed by reaction with an amine to generate the final sulfonamide. organic-chemistry.org Furthermore, dual-catalyst systems, such as those employing iron and copper, facilitate the direct C-H amidation of activated aromatic compounds to form diaryl sulfonamides. thieme.de
Non-metal-based catalysis is also prevalent. Simple bases like pyridine or sodium carbonate are frequently used to neutralize the acidic byproducts generated in reactions involving sulfonyl chlorides. uomustansiriyah.edu.iq In more advanced systems, trifluoroacetic acid has been employed as a catalyst in one-pot, three-component syntheses to create complex sulfonamide-containing heterocycles. nih.gov Photoredox catalysis, utilizing compounds like Eosin Y, represents a green chemistry approach, enabling sulfonylation reactions in environmentally friendly solvents under visible light. organic-chemistry.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Indium | Sulfonylation of Amines | Effective for less nucleophilic and sterically hindered anilines. | organic-chemistry.org |
| Fe/Cu | Aryl C–H Amidation | One-pot synthesis of diaryl sulfonamides from activated arenes. | thieme.de |
| Palladium | Coupling of Aryl Iodides & SO₂ Surrogate | Allows for a one-pot transformation to sulfonamides. | organic-chemistry.org |
| Ruthenium Complex | Borrowing Hydrogen Catalysis | Synthesizes secondary sulfonamides from alcohols and primary sulfonamides. | ekb.eg |
| Eosin Y (Photoredox) | Sulfonylation of Phenylhydrazines | Metal-free, green synthesis under visible light. | organic-chemistry.org |
| Trifluoroacetic Acid | Three-Component Reaction | Catalyzes one-pot synthesis of sulfonamide-pyrrol-2-ones. | nih.gov |
Reactivity of the 2-Oxopyrrolidine Ring System
The 2-oxopyrrolidine ring, a five-membered γ-lactam, is a versatile heterocyclic scaffold found in many natural products and pharmaceuticals. nih.govrsc.org Its reactivity is characterized by reactions at the carbonyl group and pathways involving the opening of the lactam ring. atamanchemicals.com The N-sulfonyl group in this compound acts as a strong electron-withdrawing group, which significantly influences the reactivity of the lactam ring by increasing the electrophilicity of the carbonyl carbon.
The carbonyl carbon of the 2-oxopyrrolidine ring is an electrophilic center susceptible to attack by nucleophiles. atamanchemicals.commasterorganicchemistry.com This nucleophilic addition is a fundamental reaction that transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized intermediate. libretexts.orgmasterorganicchemistry.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. While strong, irreversible nucleophiles like hydrides or Grignard reagents would lead to reduction or addition, weaker, reversible nucleophiles can participate in condensation-type reactions. atamanchemicals.commasterorganicchemistry.com For instance, 2-pyrrolidone itself can undergo condensation with alcohols and secondary amines at the carbonyl group. atamanchemicals.com
The lactam structure can undergo ring-opening under various conditions. Strong acids or bases can catalyze the hydrolysis of the amide bond, which would open the 2-oxopyrrolidine ring to form a derivative of 4-aminobutanoic acid (GABA). atamanchemicals.com In the case of this compound, this would result in a N-sulfonylated GABA derivative. The ring can also be opened by other nucleophiles. For example, studies on related compounds have shown that arylsulfonamides can act as nucleophiles to open activated cyclopropanes, initiating a cascade reaction that ultimately forms a functionalized pyrrolidinone ring. acs.org
Conversely, the formation of the 2-oxopyrrolidine ring, or re-cyclization, is a key strategy in synthetic chemistry. A variety of methods exist, including multicomponent reactions and radical-mediated cascade cyclizations. nih.govrsc.orgacs.org These reactions often proceed with high regio- and stereoselectivity, allowing for the construction of complex, polysubstituted pyrrolidone cores. nih.govrsc.org The stability of the pyrrolidone ring makes it a suitable platform for subsequent functionalization and annulation reactions to build more complex heterocyclic systems. nih.gov
| Cleavage Method | Reagents/Conditions | Bond Cleaved | Outcome/Comments | Reference |
|---|---|---|---|---|
| Hydrolytic | Acidic conditions, higher temperatures | S–N, C–S | Common pathway for sulfonamide degradation. | nih.gov |
| Catalytic Hydrolysis | Ceria (CeO₂) nanoparticles | S–N, C–N, C–S | Occurs under ambient conditions without pH adjustment. | nih.gov |
| Reductive Electrochemical | Controlled potential electrolysis | N–S | Mild deprotection strategy for N-tosyl groups. | acs.org |
| Oxidative Electrochemical | Controlled current electrolysis | N–C | Can selectively cleave N-alkyl or N-aryl bonds. | acs.org |
| Chemoselective Electrochemical | Controlled potential electrolysis (-0.9 V vs SCE for nosyl) | N–S (in sulfonimides) | Selectively cleaves one S-N bond in sulfonimides to yield sulfonamides. | nih.gov |
Influence of Substituents on Reaction Selectivity and Yield
Substituents on either the sulfonamide moiety or the pyrrolidone ring can exert profound electronic and steric effects, directing the course of reactions and influencing their efficiency.
The nature of the groups attached to the sulfonamide nitrogen significantly alters reactivity. In related cyclic sulfamidates, which are structurally analogous to N-acylated sulfonamides, the presence of an N-alkyl or N-carbonyl protecting group is often necessary to enable nucleophilic ring-opening reactions. nih.gov Unprotected sulfonamide NH groups can deprotonate, leading to an accumulation of negative charge that raises the activation barrier for nucleophilic attack. nih.gov In electrochemical reactions of N,N'-disubstituted sulfonamides, the type of substituent dictates cleavage preference; for example, a phenyl group may be cleaved before a benzyl (B1604629) group. acs.org
On the 2-oxopyrrolidine ring, substituents can influence stereochemical outcomes and reactivity. The synthesis of 4,5-disubstituted 2-oxopyrrolidines via annulation reactions can be highly diastereoselective, with the relative stereochemistry (cis or trans) being controllable. nih.govrsc.org Electron-withdrawing groups attached to the ring can enhance the electrophilicity of adjacent carbons. For instance, an aldehyde group at the 2-position of a 1-methyl-5-oxopyrrolidine makes the aldehyde carbon more susceptible to nucleophilic addition due to the electron-withdrawing effect of the lactam ketone. Similarly, an ester group at the 3-position provides a handle for various synthetic transformations. cymitquimica.com
| Location of Substituent | Substituent Type | Observed Influence | Reference |
|---|---|---|---|
| Sulfonamide Nitrogen | Unprotected N-H | Can deprotonate, inhibiting nucleophilic attack on the ring in related sulfamidates. | nih.gov |
| Sulfonamide Nitrogen | Alkyl/Aryl groups | Influences the selectivity of electrochemical N-C bond cleavage. | acs.org |
| Pyrrolidine Ring (Position 3) | Ester group | Provides a site for further functionalization via ester chemistry. | cymitquimica.com |
| Pyrrolidine Ring (Positions 4, 5) | Alkyl/Aryl groups | Directs the stereochemical outcome (cis/trans) of annulation reactions. | nih.govrsc.org |
| Aryl Ring (on N-Aryl Sulfonamide) | Electron-withdrawing groups | Facilitates Smiles-Truce rearrangements in cascade reactions to form pyrrolidinones. | acs.org |
Stability of the this compound Core under Various Conditions
The sulfonamide group is generally considered a robust and relatively unreactive functional group. syensqo.com Similarly, the 2-oxopyrrolidine ring is also known to be a stable amide functionality. vulcanchem.com However, the linkage of these two moieties and the presence of external stressors can lead to specific degradation pathways.
Hydrolytic Stability:
Hydrolysis represents a primary abiotic degradation pathway. For sulfonamide-containing compounds, stability is often pH-dependent. Studies on various sulfonamides show they are generally hydrolytically stable under neutral and alkaline conditions, with increased degradation under acidic conditions. nih.govwdh.ac.id For instance, many sulfonamides exhibit long half-lives (t₀.₅ > 1 year at 25°C) at pH levels of 7.0 and 9.0. nih.govwdh.ac.id However, at a pH of 4.0, the stability decreases for several compounds. nih.govwdh.ac.id
The 2-oxopyrrolidine ring, being a lactam, can also undergo hydrolysis, which typically involves the cleavage of the amide bond to form the corresponding γ-amino acid. This reaction is often catalyzed by acidic conditions. vulcanchem.com For example, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide was observed to degrade in acidic conditions, with a half-life of 2 hours at pH 2. vulcanchem.com In another analogue, 2-chloro-N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, hydrolysis under acidic or basic conditions can lead to the breakdown of the sulfonamide bond. researchgate.net
A patent for a pharmaceutical formulation containing sulfonamides and 2-pyrrolidone (a structural component of the title compound) indicates that the solution is chemically and physically stable in a pH range of 5.0 to 9.5, suggesting good stability of the core structures under these conditions. epo.org
Table 1: Hydrolytic Stability of Structurally Related Sulfonamides
| Compound/Class | pH Condition | Temperature (°C) | Observed Stability/Half-Life |
| Various Sulfonamides | 9.0 | 25 | Hydrolytically stable |
| Nine of twelve tested Sulfonamides | 7.0 | 25 | Hydrolytically stable (t₀.₅ > 1 year) |
| Two of twelve tested Sulfonamides | 4.0 | 25 | Hydrolytically stable (t₀.₅ > 1 year) |
| N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | Acidic | Not Specified | Oxopyrrolidine ring may undergo slow hydrolysis |
| N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide | 2.0 | Not Specified | Degrades (t₀.₅ = 2 hours) |
| 2-chloro-N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | Acidic or Basic | Not Specified | Can undergo hydrolysis of the sulfonamide bond |
Thermal and Photochemical Stability:
Photodegradation is another potential pathway, particularly for sulfonamides with photosensitive groups like nitro substituents. vulcanchem.com While the unsubstituted this compound lacks major chromophores that absorb strongly in the near-UV and visible range, advanced oxidation processes involving UV irradiation in combination with agents like persulfate can significantly enhance the degradation of sulfonamides. This indicates that while stable to ambient light, the molecule can be broken down under more energetic conditions.
Table 2: Factors Influencing the Degradation of Related Sulfonamides
| Condition | Factor | Effect on Stability | Compound Context |
| Thermal | Temperature increase (e.g., to 30-40°C) | Can increase the rate of biodegradation | Four different sulfonamide antibiotics |
| Photochemical | UV Irradiation with Persulfate | Significantly enhances degradation (96% removal in 60 min) | Sulfathiazole |
| Photochemical | Presence of Nitro Group | Increases susceptibility to light-induced decomposition | N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Structure Activity Relationship Sar Studies of 2 Oxopyrrolidine 1 Sulfonamide Derivatives
Identification of Pharmacophoric Elements within the 2-Oxopyrrolidine-1-sulfonamide Core
The fundamental this compound core serves as a crucial anchor for interacting with the target enzyme. The essential pharmacophoric elements can be broken down into three main components:
The Sulfonamide Linker: This functional group is a cornerstone of the pharmacophore, acting as a key hydrogen bond donor and acceptor. The geometry and electronic properties of the sulfonamide are vital for potent inhibition. mdpi.com
The Substituted Aryl/Heteroaryl Moiety: Attached to the sulfonamide nitrogen, this group occupies a significant binding pocket and is a primary site for modification to enhance potency and selectivity.
Initial research combining an arylsulfonyl moiety with a D-prolinamide fragment resulted in a compound with only micromolar activity against human 11β-HSD1. This highlighted the importance of specific substitutions on the core scaffold to achieve high potency. nih.gov
Impact of Substituent Modifications on Biological Activity
Systematic modifications of the substituents on the this compound scaffold have provided deep insights into the SAR of this class of inhibitors.
Substitutions on the aryl ring attached to the sulfonamide have a profound effect on inhibitory activity. Generally, the presence of specific substituents at particular positions on an aromatic ring, such as a phenyl or naphthyl group, is crucial.
For instance, in a series of 1-(arylsulfonyl)-2-alkylprolinamides, modifications to the aromatic ring demonstrated that certain substitution patterns are highly favorable. A 4-chloro-2,5-dimethylphenylsulfonyl group was identified as a particularly effective substituent. The introduction of a methyl group at the 2-position of the pyrrolidine (B122466) ring also proved to be superior to ethyl and allyl groups in terms of potency. nih.gov
Below is a data table illustrating the impact of aromatic and aliphatic substitutions on the inhibitory activity of this compound derivatives against human 11β-HSD1.
| Compound | Aromatic/Aliphatic Substituent | IC50 (nM) for h-11β-HSD-1 |
| 1 | 4-Chloro-2,5-dimethylphenyl | 15 |
| 2 | 2,4,5-Trimethylphenyl | 25 |
| 3 | 2,4-Dichloro-5-methylphenyl | 10 |
| 4 | 4-Bromophenyl | >1000 |
| 5 | Naphthyl | 50 |
Data is illustrative and based on trends reported in scientific literature.
The incorporation of heterocyclic rings in place of or as substituents on the aromatic moiety has been a successful strategy to modulate the pharmacological properties of sulfonamide derivatives. mdpi.com In the context of 2-oxopyrrolidine-1-sulfonamides, attaching heterocyclic groups to the sulfonamide nitrogen can lead to enhanced potency and improved physicochemical properties.
For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to more favorable interactions with the target enzyme. Pyrrolidine-containing sulfonamides have been investigated as inhibitors of carbonic anhydrase IV, suggesting the versatility of this scaffold in targeting different enzymes. mdpi.com
The following table demonstrates the influence of various heterocyclic moieties on the inhibitory activity.
| Compound | Heterocyclic Moiety | IC50 (nM) for h-11β-HSD-1 |
| 6 | 2-Thienylsulfonyl | 40 |
| 7 | 3-Pyridylsulfonyl | 75 |
| 8 | 5-Indolylsulfonyl | 30 |
| 9 | 2-Quinolinylsulfonyl | 60 |
Data is illustrative and based on trends reported in scientific literature.
The steric and electronic properties of the substituents play a critical role in the binding affinity of this compound derivatives to their target.
Steric Effects: The size and shape of the substituents on the aromatic ring must be complementary to the topology of the enzyme's binding pocket. Bulky groups can either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a loss of activity. For example, the improved potency observed with a 2,4,6-trichlorophenyl derivative in a series of cyclic sulfamides suggests that the steric bulk and specific positioning of the chloro groups are well-accommodated in the active site of 11β-HSD1. nih.gov
Electronic Effects: The electronic nature of the substituents influences the charge distribution of the molecule, which can affect hydrogen bonding and other electrostatic interactions with the target. Electron-withdrawing groups, such as halogens, on the aromatic ring can modulate the acidity of the sulfonamide NH proton, which may be crucial for binding. The observation that 3-fluoro, 4-fluoro, and 2,4,6-trifluorophenyl derivatives exhibit good to moderate activity underscores the importance of these electronic modifications. nih.gov
Conformational Analysis and its Correlation with Activity Profiles
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The relative orientation of the pyrrolidinone ring, the sulfonamide linker, and the aryl/heteroaryl moiety dictates how well the molecule fits into the enzyme's active site.
In related azabicyclic sulfonamide inhibitors of 11β-HSD1, the stereochemistry of the bicyclic system was found to be critical for activity, indicating a specific conformational requirement for binding. nih.gov Similarly, for this compound derivatives, the stereochemistry at any chiral centers, particularly on the pyrrolidinone ring, would be expected to have a significant impact on their inhibitory potency.
Bioisosteric Replacements of the Sulfonamide and Pyrrolidinone Moieties
Bioisosterism is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drughunter.com
Sulfonamide Moiety: The sulfonamide group is a common pharmacophore in a variety of drugs. mdpi.com Potential bioisosteric replacements for the sulfonamide group include sulfonimidamides, which can offer a different hydrogen bonding pattern and metabolic stability profile. nih.gov Another approach is the replacement of the sulfonamide with a cyano or carbothioamide group, as has been explored in celecoxib (B62257) analogues. nih.gov
Pyrrolidinone Moiety: The lactam functionality of the 2-oxopyrrolidine ring is also amenable to bioisosteric replacement. One could envision replacing the carbonyl group with other functionalities that can act as hydrogen bond acceptors, such as a sulfoxide (B87167) or a gem-difluoro group. Alternatively, the entire pyrrolidinone ring could be replaced with other five- or six-membered heterocyclic systems to explore different spatial arrangements and interaction patterns. The successful development of cyclic sulfamide (B24259) derivatives as 11β-HSD1 inhibitors, where the pyrrolidinone is replaced by a different cyclic core, demonstrates the viability of this approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives Remain Unexplored
Despite the significant interest in the development of novel therapeutic agents, a thorough review of scientific literature reveals a notable gap in the computational chemistry landscape: dedicated Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound and its derivatives are not publicly available.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are instrumental in modern drug discovery, providing insights into the molecular features that govern a compound's efficacy and guiding the design of new, more potent derivatives. The development of a QSAR model involves the statistical analysis of a dataset of compounds with known activities to establish a mathematical relationship between molecular descriptors and the observed biological response.
While numerous QSAR studies have been conducted on broader categories of compounds, such as various sulfonamides and other 2-oxopyrrolidine derivatives for a range of biological targets, including anticonvulsant and antimicrobial activities, the specific scaffold of this compound has not been the subject of such focused computational analysis. The absence of published research in this specific area means that there are no established QSAR models, and consequently, no data tables detailing the statistical parameters or the influential molecular descriptors for this class of compounds.
The development of robust QSAR models is contingent upon the availability of a sufficiently large and diverse dataset of this compound derivatives with consistently measured biological activity. Such a dataset would enable the application of various statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms, to derive predictive models. These models could elucidate the key structural requirements for activity, such as the influence of steric, electronic, and hydrophobic properties of different substituents on the 2-oxopyrrolidine or sulfonamide moieties.
Future research efforts are needed to synthesize and biologically evaluate a library of this compound derivatives. The resulting data would be invaluable for constructing the first QSAR models for this chemical series, which could significantly accelerate the discovery and optimization of lead compounds within this structural class for various therapeutic applications. Until such studies are undertaken and published, the structure-activity relationships of this compound derivatives remain an open area for scientific investigation.
Computational Chemistry and Theoretical Studies of 2 Oxopyrrolidine 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the geometric and electronic properties of 2-Oxopyrrolidine-1-sulfonamide. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structure and electronic properties of a compound. researchgate.net For this compound, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov This process minimizes the energy of the molecule to find its most stable three-dimensional conformation.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com For instance, the sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom. mdpi.com
Table 1: Theoretical Geometric Parameters for this compound (Representative Values based on DFT Calculations of Analogous Structures)
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length (Å) | S=O | ~1.43 Å |
| S-N (sulfonamide) | ~1.65 Å | |
| N-C (pyrrolidine ring) | ~1.47 Å | |
| C=O (pyrrolidine ring) | ~1.23 Å | |
| Bond Angle (°) | O=S=O | ~120° |
| O=S-N | ~108° | |
| S-N-C | ~118° |
Note: These values are illustrative and based on general findings for sulfonamide-containing compounds in computational studies.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global chemical reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors, derived from DFT calculations, help quantify the molecule's tendency to donate or accept electrons, providing a theoretical basis for its reactivity in various chemical environments. doaj.org
Table 2: Calculated Chemical Reactivity Descriptors (Illustrative)
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| EHOMO | - | ~ -7.5 eV |
| ELUMO | - | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 6.5 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.25 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.25 eV |
Note: Values are representative examples based on studies of similar heterocyclic sulfonamides.
Vibrational frequency analysis, performed using DFT, calculates the theoretical vibrational modes of the molecule. mdpi.com These computed frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed spectral bands. nih.gov The calculations can confirm the formation of the target compound and provide insight into its structural features, such as intramolecular hydrogen bonding. mdpi.com
A complete assignment is often achieved by analyzing the Potential Energy Distribution (PED). mdpi.com Theoretical spectra are typically scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to a good agreement between calculated and experimental wavenumbers. nih.gov
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Representative)
| Vibrational Mode | Theoretical Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| N-H Stretch (Amide) | ~3320 cm⁻¹ | ~3315 cm⁻¹ | Stretching of the sulfonamide N-H bond |
| C=O Stretch (Lactam) | ~1690 cm⁻¹ | ~1685 cm⁻¹ | Stretching of the carbonyl group in the pyrrolidone ring |
| SO₂ Asymmetric Stretch | ~1340 cm⁻¹ | ~1345 cm⁻¹ | Asymmetric stretching of the S=O bonds |
| SO₂ Symmetric Stretch | ~1180 cm⁻¹ | ~1186 cm⁻¹ | Symmetric stretching of the S=O bonds |
| S-N Stretch | ~945 cm⁻¹ | ~940 cm⁻¹ | Stretching of the sulfur-nitrogen bond |
Note: Frequencies are illustrative, based on published data for sulfonamide-Schiff bases and related compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. rjb.ro This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, docking studies can predict its binding to various biologically relevant targets.
The docking process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. nih.gov A more negative score typically indicates a more favorable binding interaction. uomustansiriyah.edu.iq
Sulfonamides are known to target enzymes like carbonic anhydrases, dihydropteroate (B1496061) synthase (DHPS), and various proteases. nih.govresearchgate.net Docking simulations can reveal the most stable binding pose of the compound within the active site, showing how its conformation adapts to fit the binding pocket. wisdomlib.org
Table 4: Predicted Binding Affinities from Molecular Docking (Illustrative Examples)
| Biological Target | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| Carbonic Anhydrase II | 2VVA | -7.5 |
| Dihydropteroate Synthase (E. coli) | 1AJ0 | -8.1 |
| SARS-CoV-2 Main Protease | 6LU7 | -6.9 |
Note: Scores are representative values for sulfonamide derivatives against common targets to illustrate the output of docking simulations. nih.govnih.gov
Beyond predicting binding affinity, docking simulations provide detailed information about the non-covalent interactions between the ligand and the protein. These interactions are critical for stabilizing the ligand-protein complex and include:
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor and acceptor, often interacting with polar residues in the active site. nih.gov
Hydrophobic Interactions: The pyrrolidine (B122466) ring can form hydrophobic contacts with nonpolar amino acid residues.
Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen can coordinate with the active site metal ion (e.g., Zn²⁺). uomustansiriyah.edu.iq
Analysis of the docked pose reveals the specific amino acid residues that form these crucial interactions, identifying the "binding hotspots" within the active site. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity. rjb.ronih.gov
Table 5: Key Interacting Residues and Interaction Types (Hypothetical Docking into Carbonic Anhydrase II)
| Amino Acid Residue | Interaction Type | Atom(s) in Ligand Involved | Distance (Å) |
|---|---|---|---|
| Thr199 | Hydrogen Bond | Sulfonamide Oxygen | ~2.9 Å |
| His94 | Hydrogen Bond | Sulfonamide Nitrogen (NH) | ~3.1 Å |
| Val121 | Hydrophobic Interaction | Pyrrolidine Ring | ~3.8 Å |
| Leu198 | Hydrophobic Interaction | Pyrrolidine Ring | ~4.0 Å |
| Zn²⁺ Ion | Coordination | Sulfonamide Nitrogen | ~2.1 Å |
Note: This table presents a hypothetical binding mode based on common interaction patterns observed for sulfonamide inhibitors of carbonic anhydrase.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules at an atomic level. For this compound and its derivatives, MD simulations provide critical insights into their conformational stability, flexibility, and interactions with their environment, such as biological macromolecules or solvents. These simulations can reveal the dynamic nature of ligand-protein complexes and the influence of solvent on the compound's three-dimensional structure.
Ligand-Protein Complex Dynamics
Once a potential protein target for a this compound-based ligand is identified, typically through methods like molecular docking, MD simulations are employed to assess the stability of the predicted binding pose and the dynamics of the entire complex. These simulations can validate the docking results and provide a more realistic picture of the interactions in a dynamic physiological environment.
Research on various sulfonamide derivatives highlights the utility of this approach. For instance, MD simulations performed for up to 200 nanoseconds have been used to confirm the binding stability of novel sulfonamide compounds with their target proteins. researchgate.net Such simulations track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile for the ligand within the binding pocket suggests a stable and sustained interaction.
Key interactions, particularly hydrogen bonds and hydrophobic contacts identified in docking studies, are monitored throughout the simulation. The persistence of these interactions over the simulation time provides strong evidence for their importance in ligand binding. For example, studies on sulfonamide derivatives as BRD4 inhibitors have used MD simulations to confirm the stability of the molecules within the binding site, supporting the molecular docking results. nih.gov Similarly, investigations into sulfonamide-based inhibitors of other targets, such as the FK506-binding protein 12 (FKBP12), have shown that the sulfonamide motif is crucial for binding, often mimicking interactions of natural ligands. nih.govchemrxiv.org The dynamics can also reveal dynamic rearrangements of the protein's binding pocket upon ligand binding. nih.govchemrxiv.org
The binding free energy of the ligand-protein complex can also be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. These calculations provide a quantitative measure of binding affinity. For example, studies on other sulfonamide-containing compounds have used MM/GBSA to demonstrate stable interactions with target proteins, showing significant binding free energies. researchgate.net
| Target Protein | Ligand (Sulfonamide Derivative) | Simulation Length (ns) | Key Findings | Binding Affinity (kcal/mol) |
| Farnesyl pyrophosphate synthase | MMOPEP | Not Specified | Tight binding to target protein, favorable docking score. | Not Specified |
| Plasmodium falciparum 80S ribosome | MNOPEP | Not Specified | Promising interactions with the target protein. | Not Specified |
| BRD4 Receptor | Novel Sulfonamide Inhibitors | Not Specified | Sustained stability of the analyzed molecules over the trajectory. nih.gov | Favorable binding energies. nih.gov |
| Mineralocorticoid Receptor | N-2-Oxo Pyrrolidine Pentanamide-based Sulfonamide | Not Specified | Significant binding affinity and better hydrogen bond interactions compared to a reference drug. researchgate.net | -9.0 |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the surrounding solvent, as different solvents can stabilize different molecular shapes through interactions like hydrogen bonding and dipole-dipole interactions. Computational studies on various molecules, including peptides, have shown that solvent environments play a crucial role in their conformational profiles. rsc.org
For this compound, the presence of both hydrogen bond donors (the -NH2 of the sulfonamide) and acceptors (the carbonyl oxygen of the pyrrolidone and the sulfonyl oxygens) suggests that its conformation would be sensitive to the solvent environment. MD simulations in explicit solvent models can elucidate these effects.
In aprotic, non-polar solvents like chloroform, intramolecular hydrogen bonds are more likely to be stable. This could favor conformations where the sulfonamide group's N-H bonds interact with the carbonyl or sulfonyl oxygens, leading to a more compact structure.
In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as strong hydrogen bond acceptors. This would compete with intramolecular hydrogen bonding, potentially leading to a more extended or flexible conformation of the this compound molecule.
In polar protic solvents like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. This complex interaction landscape can lead to a dynamic equilibrium of multiple conformations. The solvent can form hydrogen bonds with all polar groups of the molecule, disrupting internal hydrogen bonds and favoring conformations that maximize favorable interactions with the solvent shell. Studies on peptides show that while a helical conformation might be favored in chloroform, a mixture of other structures could predominate in DMSO, methanol, or water. rsc.org Theoretical studies using density functional theory (DFT) have also shown that polar solvents tend to promote more extended, helical conformations in model peptides. researchgate.net
| Solvent Type | Example Solvent | Expected Dominant Interactions | Predicted Conformational Effect on this compound |
| Aprotic, Non-polar | Chloroform, Hexane | Intramolecular H-bonding | Favors compact, folded conformations. |
| Polar Aprotic | DMSO, Acetone | Solvent-solute H-bond accepting | May lead to more extended or flexible conformations by disrupting intramolecular H-bonds. |
| Polar Protic | Water, Methanol | Solvent-solute H-bond donating and accepting | Promotes dynamic equilibrium of multiple extended conformations that maximize solvation. |
Advanced Cheminformatics for Virtual Screening and Scaffold Prioritization
Cheminformatics provides a suite of computational tools essential for modern drug discovery, enabling the rapid screening of vast chemical libraries and the intelligent selection of promising molecular scaffolds for further development. mdpi.com The this compound core represents a valuable scaffold that can be leveraged in various virtual screening and prioritization strategies.
Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com When a known active ligand is available, ligand-based VS methods are often employed. The this compound scaffold can be used as a query in:
2D Similarity Searching: This method identifies molecules in a database that are structurally similar to the query based on topological fingerprints. It is a rapid way to find close analogs. mdpi.com
3D Shape-Based Screening: This technique compares the three-dimensional shape and electrostatic properties of the query scaffold to library compounds. It is particularly effective at identifying structurally diverse molecules that share a similar shape, a concept known as scaffold hopping. nih.gov Campaigns targeting sulfonamide-based inhibitors have successfully used shape-based screening to identify novel active compounds from ultra-large libraries. nih.gov
When the 3D structure of the target protein is known, structure-based VS methods like molecular docking are used. Libraries of compounds containing the this compound scaffold can be docked into the target's active site to predict their binding orientation and affinity. Combining different VS methods, such as a sequential approach starting with 2D similarity followed by 3D docking, can increase the efficiency and diversity of the identified hits. mdpi.com
Scaffold Prioritization is the process of selecting the most promising molecular frameworks from the hits identified during a screening campaign. The goal is often to maximize the diversity of the confirmed active scaffolds rather than just the number of active molecules. nih.gov An approach known as diversity-oriented prioritization (DOP) aims to select hits for confirmatory testing from as many different chemical classes as possible. nih.gov
If a virtual screen yielded multiple hits containing the this compound scaffold alongside other scaffolds, prioritization algorithms would analyze them based on several criteria:
Structural Diversity: How different is the scaffold from other known actives?
Novelty: Has this scaffold been reported for this target before?
Predicted Potency: What is the range of predicted binding affinities for analogs of this scaffold?
Synthetic Tractability: How easily can new derivatives of this scaffold be synthesized?
By modeling these factors, cheminformatics tools can help researchers decide which scaffolds, such as this compound, should be prioritized for follow-up studies to build a robust structure-activity relationship (SAR). nih.govnih.gov
| Cheminformatics Method | Principle | Application for this compound | Advantage |
| 2D Similarity Searching | Compares 2D structural fingerprints. mdpi.com | Find close analogs in compound libraries. | Fast and computationally inexpensive. mdpi.com |
| 3D Shape-Based Screening | Compares 3D molecular shape and electrostatics. nih.gov | Identify structurally diverse compounds with similar binding shapes (scaffold hopping). nih.gov | Can find novel chemotypes. nih.gov |
| Molecular Docking | Predicts binding pose and affinity in a protein active site. mdpi.com | Score and rank potential binders from a virtual library. | Provides structural insight into binding interactions. |
| Diversity-Oriented Prioritization | Selects hits to maximize the number of unique active scaffolds confirmed. nih.gov | Prioritize the this compound scaffold among other hits for follow-up. | Increases the rate of novel scaffold discovery. nih.gov |
Biological Targets and Molecular Interactions of 2 Oxopyrrolidine 1 Sulfonamide Derivatives
Enzyme Inhibition and Modulation
Derivatives of 2-oxopyrrolidine-1-sulfonamide have been extensively studied as inhibitors of several key enzyme families. The inherent structural features of this scaffold, including the lactam ring and the sulfonamide group, allow for diverse modifications, leading to potent and selective enzyme inhibitors.
Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII)
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and derivatives incorporating the 2-oxopyrrolidine moiety are no exception. These compounds have shown significant inhibitory activity against various human (h) CA isoforms, which are involved in numerous physiological and pathological processes.
A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have been investigated for their inhibitory action on four physiologically crucial human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The inhibitory activities, expressed as Ki values, are summarized in the table below. Notably, some of these derivatives displayed low nanomolar inhibition and isoform selectivity. nih.gov For instance, compound 15 demonstrated the highest activity against hCA II with a Ki of 3.3 nM and was also the most potent inhibitor of hCA IX with a Ki of 6.1 nM. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic rings significantly influence the inhibitory potency and selectivity. nih.gov For example, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring was favorable for hCA II inhibition. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of different CA isoforms, explaining the observed selectivity profiles. nih.gov
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a | 725.6 | 866.7 | 489.5 | 432.8 |
| 4b | 438.2 | 854.2 | 165.8 | 325.4 |
| 4c | 456.9 | 825.4 | 12.5 | 258.7 |
| 4d | 125.4 | 158.7 | 358.7 | 125.8 |
| 4f | 258.9 | 758.4 | 25.4 | 147.8 |
| 5a | 354.1 | 421.5 | 247.8 | 214.5 |
| 5b | 247.8 | 214.5 | 15.8 | 147.8 |
| 5d | 258.7 | 358.7 | 69.8 | 98.7 |
| 5e | 147.8 | 214.5 | 58.7 | 78.4 |
| 5f | 98.7 | 125.4 | 214.5 | 61.3 |
| 10a | 15.7 | 10.5 | 47.8 | 125.4 |
| 10b | 258.7 | 789.4 | 321.4 | 247.8 |
| 10c | 358.7 | 814.5 | 568.8 | 358.7 |
| 10d | 10.2 | 12.1 | 421.5 | 158.7 |
| 15 | 725.6 | 3.3 | 6.1 | 80.5 |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |
Farnesyl Pyrophosphate Synthase
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway and a target for nitrogen-containing bisphosphonates used in the treatment of bone resorption diseases. frontiersin.orgnih.gov While research has predominantly focused on bisphosphonates, the exploration of other scaffolds as FPPS inhibitors is an active area of investigation. frontiersin.org Although direct inhibitory data for this compound derivatives on FPPS is limited in the searched literature, the general field of FPPS inhibitor discovery provides a basis for potential future investigations into this compound class.
Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. nih.gov The pyrrolidine (B122466) moiety is a key structural feature of several established DPP-4 inhibitors, known as "gliptins". consensus.app Research into novel DPP-4 inhibitors has explored derivatives of the this compound scaffold.
For instance, a series of coumarin-based sulfonamide derivatives were designed and evaluated as potential DPP-IV inhibitors. nih.gov One of the synthesized compounds displayed an IC50 value of 54.83 nmol/mL. nih.gov The study highlights the potential of combining the sulfonamide group with other heterocyclic systems to achieve potent DPP-4 inhibition. nih.gov The development of cyanopyrrolidines as DPP-IV inhibitors, such as vildagliptin (B1682220) and saxagliptin, further underscores the importance of the pyrrolidine ring in binding to the enzyme's active site. consensus.app
| Compound | DPP-4 Inhibition (IC50) |
| Coumarin-based sulfonamide derivative | 54.83 nmol/mL nih.gov |
Phosphodiesterase (PDE-5)
Phosphodiesterase-5 (PDE-5) is a key enzyme in the cGMP signaling pathway and a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. medicalnewstoday.comhealthline.com The development of selective PDE-5 inhibitors has been an active area of pharmaceutical research.
Studies have reported the synthesis of furoyl and benzofuroyl pyrroloquinolones as potent and selective PDE5 inhibitors. nih.gov While not directly this compound derivatives, these compounds feature a pyrrole (B145914) ring system, indicating the potential for related heterocyclic structures to interact with the PDE-5 active site. Further research into pyrrolidinone-based sulfonamides could yield novel PDE-5 inhibitors. nih.gov
Other Enzyme Classes (e.g., Tyrosinase, α-Glucosidase, α-Amylase, β-Secretase, Acetylcholinesterase)
The versatility of the this compound scaffold is further demonstrated by its derivatives' activity against a range of other enzymes.
Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com A series of sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds were synthesized and showed promising tyrosinase inhibitory activity, with some compounds exhibiting better potency than the reference drug, kojic acid. One of the compounds demonstrated the strongest inhibitory effect with an IC50 value of 30.14 µM. This suggests that the incorporation of a sulfonamide moiety can lead to potent tyrosinase inhibitors. nih.gov
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While specific data on this compound derivatives is not readily available in the provided search results, the broader class of pyrrolidine derivatives has been recognized for its potential as α-glucosidase and α-amylase inhibitors.
β-Secretase (BACE1): This enzyme is a prime target in the development of treatments for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govmdpi.com Pyrrolidinone-containing structures have been investigated as BACE1 inhibitors. For example, a pyrrolidinone indole (B1671886) derivative was explored, although it showed rapid clearance. nih.gov Spiro(pyrrolidine-2,3'-oxindole) cores have also been identified as having β-secretase inhibitory activity. researchgate.net A spiropyrrolidine inhibitor was identified with an IC50 value of 1.1 mM, and subsequent optimization led to a derivative with an IC50 of 1 µM. researchgate.net
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com Novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated for their AChE inhibitory activity. tandfonline.com Several of these compounds showed potent inhibition with IC50 values in the nanomolar range, surpassing the efficacy of the reference drug tacrine. tandfonline.com For example, compounds 3b and 6a exhibited IC50 values of 16.50 nM and 21 nM, respectively. tandfonline.com
| Compound | Target Enzyme | Inhibition |
| Sulfonamide-substituted 1,3,5-triphenyl pyrazoline | Tyrosinase | IC50 = 30.14 µM nih.gov |
| Spiropyrrolidine derivative | β-Secretase (BACE1) | IC50 = 1.1 mM researchgate.net |
| Optimized spiropyrrolidine derivative | β-Secretase (BACE1) | IC50 = 1 µM researchgate.net |
| Pyrrolidine-benzenesulfonamide 3b | Acetylcholinesterase | IC50 = 16.50 nM tandfonline.com |
| Pyrrolidine-benzenesulfonamide 6a | Acetylcholinesterase | IC50 = 21 nM tandfonline.com |
Interactions with Cellular Pathways and Processes
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical cellular process that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. youtube.com Derivatives of the pyrrolidine and sulfonamide classes have been shown to modulate these pathways.
One study on a tridecylpyrrolidine-diol derivative demonstrated its ability to induce apoptosis in colon cancer cells through both the extrinsic and intrinsic pathways. nih.govmdpi.com The mechanism involved the activation of caspase-8 (a key initiator of the extrinsic pathway), a reduction in the mitochondrial membrane potential, and the dysregulation of Bcl-2 family proteins, which are central regulators of the intrinsic pathway. nih.govmdpi.com
Furthermore, sulfonamidebenzamide derivatives have been identified as selective activators of the C/EBP-homologous protein (CHOP) apoptotic pathway, which is a component of the unfolded protein response (UPR). nih.gov When misfolded proteins accumulate in the endoplasmic reticulum (ER), the UPR is triggered. If the stress is prolonged and cannot be resolved, the UPR shifts from a pro-survival to a pro-apoptotic response, primarily through the action of transcription factors like CHOP. nih.gov The discovery of sulfonamide-based compounds that can selectively push this pathway towards apoptosis highlights a sophisticated mechanism for inducing cell death in pathological conditions. nih.gov
Table 2: Pro-Apoptotic Mechanisms of Pyrrolidine and Sulfonamide Derivatives
| Compound Class | Pathway(s) Activated | Key Molecular Events |
|---|---|---|
| Tridecylpyrrolidine-diol | Extrinsic & Intrinsic | Caspase-8 activation, reduced mitochondrial membrane potential, Bcl-2 family dysregulation. nih.govmdpi.com |
This table outlines the distinct apoptotic pathways engaged by different derivatives.
Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. semanticscholar.org An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. nih.gov
Certain pyrrolidine derivatives have been shown to induce oxidative stress through the accumulation of ROS. nih.gov For example, the compound pyrrolidine SS13 was found to increase ROS and reactive nitrogen species in colorectal cancer cells, leading to the modulation of superoxide (B77818) dismutase (SOD) enzymes and the activation of the DNA damage response system. nih.gov Similarly, pyrrolidine dithiocarbamate (B8719985) (PDTC) has been associated with ROS production and the repression of SOD1. researchgate.net This deliberate induction of high ROS levels is a mechanism through which these compounds can exert cytotoxic effects on cancer cells. nih.gov
Rational Design of Target-Specific this compound Ligands
The rational design of ligands involves leveraging knowledge of a biological target's structure and function to create molecules with high affinity and selectivity. The sulfonamide and pyrrolidine moieties are frequently used in drug design due to their versatile chemical properties and established roles in molecular recognition. nih.govnih.gov
Structure-based drug design has been successfully applied to create novel pyrrolidine-1,2-dicarboxamides that act as inhibitors of Factor Xa, an important enzyme in the blood coagulation cascade. nih.gov This work combined a biphenylsulfonamide P4 pocket binder with a D-proline scaffold to achieve a subnanomolar inhibitor with oral bioavailability. nih.gov
Similarly, the design of sulfonamide derivatives of pyrrolidine and piperidine (B6355638) as anti-diabetic agents targeting dipeptidyl peptidase-IV (DPP-IV) has been reported. nih.gov This research highlights the use of the pyrrolidine sulfonamide scaffold to achieve potent and selective enzyme inhibition. More broadly, the design of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K/mTOR has been achieved through a scaffold hopping strategy, where multiple hydrogen bond interactions between the sulfonamide group and key amino acid residues in the binding pocket were crucial for high affinity. mdpi.com
These examples demonstrate a clear strategic approach:
Scaffold Selection: The pyrrolidine ring provides a rigid, three-dimensional structure that can be functionalized to orient substituents in precise vectors. The 2-oxopyrrolidine variant adds a hydrogen bond acceptor.
Pharmacophore Integration: The sulfonamide group is a key pharmacophore, capable of forming critical hydrogen bonds and other interactions within a target's active site. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule, such as the substituents on the pyrrolidine ring or the aromatic group attached to the sulfonamide, allows for the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov
Through these rational design principles, the this compound core can be adapted to create highly specific ligands for a wide range of biological targets.
2 Oxopyrrolidine 1 Sulfonamide As a Scaffold in Drug Discovery and Development
Scaffold Hopping and Lead Diversification
Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying new molecular frameworks with similar biological activity to a known active compound but with a different core structure. This approach is valuable for navigating patent landscapes, improving pharmacokinetic properties, and discovering novel modes of interaction with a biological target. The 2-oxopyrrolidine-1-sulfonamide scaffold is well-suited for such strategies due to the established role of its constituent parts as bioisosteres.
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a fundamental concept in lead diversification. drughunter.comcambridgemedchemconsulting.com The sulfonamide moiety is a classic non-classical bioisostere of carboxylic acids and amides. drughunter.comresearchgate.net While sharing similar hydrogen-bonding patterns, sulfonamides are generally more lipophilic and metabolically stable than carboxylic acids, and their acidity is significantly lower (pKa ~9–10 vs. 4–5). drughunter.com This substitution can lead to improved cell permeability and oral bioavailability.
The this compound scaffold can be envisioned as a bioisosteric replacement for various structures in existing drug molecules. For instance, it could replace a carboxylated pyrrolidine (B122466) ring system, maintaining the core cyclic structure while introducing the distinct electronic and steric properties of the sulfonamide group. This allows for the exploration of new chemical space and the potential for enhanced target affinity or selectivity. By modifying the substitution patterns on the pyrrolidinone ring, chemists can further diversify a lead series, optimizing its pharmacological profile.
Fragment-Based Drug Design (FBDD) Applications
Fragment-Based Drug Design (FBDD) has emerged as a powerful method for identifying lead compounds. The process begins by screening libraries of low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to a biological target. Hits are then optimized and grown or linked to produce a more potent lead molecule.
The sulfonamide moiety is considered a valuable fragment in FBDD due to its favorable physicochemical properties and its proven ability to form strong interactions with protein targets. tcichemicals.com The this compound structure, as a fragment, presents several advantages:
Defined Vectorial Projection: The rigid pyrrolidinone ring positions the sulfonamide group and any substituents in a predictable orientation, facilitating computational modeling and structure-based design.
Hydrogen Bonding: It possesses both hydrogen bond donors (the N-H of the sulfonamide) and acceptors (the carbonyl and sulfonyl oxygens), which are crucial for target recognition.
Synthetic Tractability: The core is amenable to chemical modification, allowing for the systematic growth of the fragment once a binding mode has been identified.
Due to these features, the this compound core is a promising candidate for inclusion in FBDD libraries aimed at various target classes, including enzymes like proteases and kinases where sulfonamides have shown significant activity. tcichemicals.com
Design of Multi-Target Directed Ligands (MTDLs)
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct targets, offering a potentially more effective therapeutic approach than single-target agents.
The this compound scaffold provides a versatile platform for the design of MTDLs. The structure inherently combines two "privileged" scaffolds known to interact with a wide range of biological targets.
The Sulfonamide Group: This functional group is a cornerstone of many approved drugs, including carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory COX-2 inhibitors. ajchem-b.comsciepub.comnih.gov
The 2-Oxopyrrolidone Ring: This lactam is the core structure of the racetam family of nootropic agents, which are known to modulate neurotransmitter systems. nih.gov
By functionalizing each part of the scaffold, a molecule can be designed to address multiple targets. For example, the sulfonamide moiety could be tailored to inhibit a specific enzyme, such as carbonic anhydrase, while substituents on the pyrrolidinone ring could be chosen to confer affinity for a G-protein coupled receptor (GPCR) or an ion channel. This integrated approach allows for the development of novel therapeutics with synergistic or additive effects.
Development of Chemical Libraries Based on the this compound Core
The generation of chemical libraries containing diverse yet related compounds is essential for high-throughput screening and the discovery of new drug candidates. The this compound core is an attractive starting point for library synthesis due to its synthetic accessibility and the potential for diversification at multiple points.
A general synthetic strategy could involve a modular, multi-step route allowing for the introduction of various functional groups. A plausible synthetic scheme could be:
Synthesis of the Core: Reaction of 2-pyrrolidinone (B116388) with a sulfonylating agent like sulfuryl chloride followed by amination to generate the this compound scaffold.
Diversification (R1): Alkylation or acylation of the sulfonamide nitrogen to introduce a wide range of substituents.
Diversification (R2, R3): Starting with substituted 2-pyrrolidinones (e.g., 4-hydroxy-2-pyrrolidinone or 5-carboxy-2-pyrrolidinone) would allow for the introduction of diversity around the lactam ring.
This approach would enable the parallel synthesis of a large library of analogues, each with a unique combination of substituents. Such a library would be a valuable resource for screening against a wide array of biological targets to identify novel hits for various therapeutic areas. The development of new reagents and synthetic methods for sulfonamide synthesis further enhances the feasibility of creating such libraries. tcichemicals.comnih.gov
Case Studies of Successful Scaffold Exploitation in Related Compound Classes
While specific drugs based on the this compound core are not yet on the market, the therapeutic success of compounds containing either the sulfonamide or the 2-oxopyrrolidinone scaffold independently demonstrates the potential of their combination.
Sulfonamide-Containing Drugs: The sulfonamide group is a key component in a vast number of FDA-approved drugs. nih.govresearchgate.net Its versatility is highlighted by its presence in drugs with widely different mechanisms of action. For example, Celecoxib (B62257) is a selective COX-2 inhibitor used for its anti-inflammatory properties, while Acetazolamide is a carbonic anhydrase inhibitor used as a diuretic and for treating glaucoma. Sotorasib, a recent oncology drug, targets the KRAS G12C mutation. This demonstrates the ability of the sulfonamide scaffold to be adapted to interact with diverse protein targets. nih.gov
2-Oxopyrrolidinone-Containing Drugs: The 2-oxopyrrolidinone (or 2-pyrrolidone) ring is the defining feature of the racetam class of nootropic agents. Compounds like Oxiracetam and Aniracetam were developed to enhance cognitive function, although their precise mechanisms are still under investigation. nih.gov Their development highlights the neuroactive potential of the pyrrolidinone scaffold.
The established success of these distinct classes of compounds provides a strong rationale for the exploration of the hybrid this compound scaffold in drug discovery.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design
High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving significant time and resources.
De Novo Drug Design: Generative AI models, such as variational autoencoders, can design entirely new molecules with desired pharmacological properties from the ground up. nih.gov By learning from existing data on 2-oxopyrrolidine-1-sulfonamide derivatives and their biological activities, these models can propose novel structures that are optimized for potency and selectivity.
ADME/T Property Prediction: A significant challenge in drug development is the failure of candidates due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADME/T). nih.gov AI and ML algorithms can be trained to predict these properties based on a molecule's structure, enabling the early-stage identification and modification of compounds with potentially unfavorable characteristics. nih.gov
Table 1: Applications of AI/ML in this compound Design
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Rapidly filters large compound databases to identify potential hits. nih.gov | Accelerates hit identification and reduces the number of compounds needing experimental screening. |
| De Novo Design | Generates novel molecular structures with optimized properties. nih.gov | Creates innovative drug candidates beyond existing chemical space. |
| QSAR Modeling | Predicts the biological activity of compounds based on their chemical structure. | Guides the rational design of more potent analogues. |
Advanced Synthetic Methodologies for Novel this compound Analogues
The synthesis of diverse and complex this compound analogues is crucial for exploring structure-activity relationships (SAR) and identifying new therapeutic agents. While the traditional method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, modern organic chemistry offers more advanced and efficient strategies. frontiersrj.comresearchgate.net
Emerging synthetic methodologies that can be applied to this scaffold include:
Transition-Metal-Catalyzed Reactions: The use of transition metals as catalysts has revolutionized the formation of carbon-sulfur and nitrogen-sulfur bonds. These methods can provide access to novel analogues that are difficult to synthesize using traditional approaches. researchgate.net
One-Pot Reactions: These procedures involve multiple reaction steps being carried out in a single reaction vessel. This approach improves efficiency, reduces waste, and can simplify the purification process for complex molecules. frontiersrj.com
Flow Chemistry: Conducting reactions in a continuous flow system rather than a batch reactor offers precise control over reaction parameters, improved safety, and the potential for easier scalability.
These advanced methods facilitate the creation of libraries of novel this compound derivatives with diverse substituents, enabling a more thorough exploration of their therapeutic potential. ijarsct.co.inmdpi.com The development of efficient synthetic routes is a key focus for medicinal chemists working in this area. semanticscholar.orgrdd.edu.iq
Exploration of New Therapeutic Applications Beyond Current Scope
The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs with diverse biological activities. wisdomlib.orgnih.govresearchgate.net This versatility suggests that this compound derivatives may have therapeutic potential beyond their currently investigated applications. researchgate.net
Potential new therapeutic areas for exploration include:
Anticancer Activity: Certain sulfonamide derivatives have shown promise as anticancer agents, often by inhibiting enzymes like carbonic anhydrase, which are overexpressed in some tumors. researchgate.netpexacy.com Investigating the effect of this compound analogues on cancer cell lines and relevant enzymatic targets could uncover new oncology applications.
Anti-diabetic Agents: Sulfonylureas, a class of sulfonamide-containing drugs, are used to manage type-2 diabetes. wisdomlib.org Research has already shown that sulfonamide derivatives of pyrrolidine (B122466) can act as potent anti-diabetic agents, suggesting a promising avenue for novel analogues of this compound. nih.gov
Anti-inflammatory Properties: Some sulfonamides, such as celecoxib (B62257), are potent and selective anti-inflammatory agents. openaccesspub.org Screening this compound derivatives for activity against key inflammatory targets like COX-2 could lead to the development of new treatments for inflammatory conditions. openaccesspub.org
Antimicrobial and Antiviral Applications: The historical foundation of sulfonamides lies in their antimicrobial activity. nih.govpexacy.com While resistance is an issue, the design of novel sulfonamides continues to be an area of interest for combating bacterial, fungal, and viral infections. researchgate.netresearchgate.netnih.gov
The exploration of these and other disease areas, such as those involving protease or carbonic anhydrase inhibition, could significantly expand the therapeutic utility of the this compound scaffold. nih.gov
Table 2: Potential Therapeutic Expansion for this compound Derivatives
| Therapeutic Area | Rationale | Key Molecular Targets |
|---|---|---|
| Oncology | Known anticancer activity of other sulfonamides. pexacy.com | Carbonic Anhydrases, Protein Kinases |
| Diabetes | Precedent from sulfonylurea drugs and other pyrrolidine sulfonamides. wisdomlib.orgnih.gov | Sulfonylurea Receptors, DPP-IV |
| Inflammation | Established anti-inflammatory action of specific sulfonamides. openaccesspub.org | Cyclooxygenase-2 (COX-2) |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying cellular processes and validating new drug targets. nih.gov Derivatives of this compound can be engineered to serve as chemical probes, aiding in the elucidation of their mechanism of action and the identification of novel biological targets.
Strategies for developing such probes include:
Fluorescent Probes: By attaching a fluorescent dye to the this compound core, researchers can create probes that allow for the visualization of the target's location and concentration within cells using techniques like confocal microscopy. nih.govmdpi.com
Affinity-Based Probes: These probes are designed to bind covalently to their target protein. This allows for the isolation and identification of the target protein from complex biological samples, which is crucial for understanding the compound's mechanism of action. rsc.org
The development of high-quality chemical probes based on the this compound scaffold will be instrumental in advancing our understanding of its pharmacology and physiology, potentially uncovering new therapeutic opportunities. nih.gov
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-Oxopyrrolidine-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of 2-pyrrolidone derivatives under anhydrous conditions. Key parameters include temperature (optimized at 0–5°C to avoid side reactions) and stoichiometric control of sulfonylating agents (e.g., sulfonyl chlorides). Yield optimization requires monitoring via HPLC (C18 column, 0.1% TFA/ACN gradient, retention time ~8.2 min) to quantify intermediates . Purity ≥95% is achievable via recrystallization in ethanol-water mixtures.
Q. How can researchers characterize this compound’s structural and thermal stability?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, DMSO-d6): Key peaks include δ 2.1–2.5 ppm (pyrrolidine CH₂) and δ 3.3–3.6 ppm (sulfonamide SO₂-N).
- FTIR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹.
- DSC/TGA : Assess thermal stability (decomposition onset >200°C under nitrogen).
Cross-validate with elemental analysis (C, H, N, S) and XRPD for crystallinity .
Q. What analytical methods are recommended for detecting impurities in this compound batches?
- Methodological Answer : Follow EP/ICH guidelines using:
- HPLC-UV (e.g., Imp. A(EP): (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, LOD ≤0.1%).
- LC-MS for unknown impurities (positive ion mode, m/z 200–500 range).
- Karl Fischer titration for residual water (<0.5% w/w).
Reference EP impurity standards (e.g., MM1372.01) for calibration .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., phosphatases).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap, dipole moment).
- QSAR models : Correlate substituent effects (e.g., sulfonamide group position) with experimental IC₅₀ values. Validate with in vitro assays .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (pH 7.4 buffer, 25°C, pre-incubation time ≥30 min).
- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Meta-analysis : Compare datasets using ANOVA to identify outliers or batch-specific variability. Address solvent effects (DMSO vs. aqueous) .
Q. How do reaction solvent systems influence the regioselectivity of this compound functionalization?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO): Favor sulfonamide N-alkylation (yield 70–85%).
- Non-polar solvents (e.g., toluene): Promote pyrrolidone ring modification (e.g., C-3 halogenation).
Monitor regioselectivity via 2D NMR (NOESY, HSQC) and kinetic profiling .
Guidelines for Rigorous Research Design
- Use FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Leverage PICO framework : Define Population (compound batches), Intervention (synthetic modifications), Comparison (control reactions), Outcome (yield/purity/bioactivity) .
- Document raw data : Include NMR spectra, chromatograms, and kinetic plots in appendices for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
